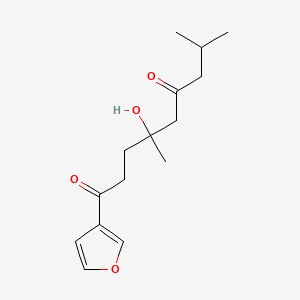
1-(Furan-3-yl)-4-hydroxy-4,8-dimethylnonane-1,6-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Furan-3-yl)-4-hydroxy-4,8-dimethylnonane-1,6-dione is a complex organic compound featuring a furan ring, a hydroxy group, and a nonane backbone with multiple substituents
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Furan-3-yl)-4-hydroxy-4,8-dimethylnonane-1,6-dione can be achieved through multi-step organic synthesis. One common approach involves the formation of the furan ring followed by the introduction of the hydroxy and keto groups. The process typically starts with the preparation of a furan derivative, which is then subjected to various functionalization reactions to introduce the desired substituents.
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as catalytic hydrogenation, selective oxidation, and controlled addition reactions are often employed. The use of advanced catalysts and reaction conditions can significantly enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(Furan-3-yl)-4-hydroxy-4,8-dimethylnonane-1,6-dione undergoes several types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a corresponding ketone or aldehyde.
Reduction: The keto groups can be reduced to alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Electrophilic reagents like bromine or chlorinating agents in the presence of a catalyst.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group yields a ketone, while reduction of the keto groups results in the formation of alcohols.
Applications De Recherche Scientifique
1-(Furan-3-yl)-4-hydroxy-4,8-dimethylnonane-1,6-dione has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of advanced materials and as a building block for various chemical products.
Mécanisme D'action
The mechanism of action of 1-(Furan-3-yl)-4-hydroxy-4,8-dimethylnonane-1,6-dione involves its interaction with specific molecular targets. The furan ring and hydroxy group play crucial roles in its biological activity. The compound may interact with enzymes or receptors, leading to modulation of biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparaison Avec Des Composés Similaires
Furan: A simpler compound with a five-membered aromatic ring containing one oxygen atom.
Thiophene: Similar to furan but with a sulfur atom replacing the oxygen.
Pyrrole: Contains a nitrogen atom in the five-membered ring instead of oxygen.
Uniqueness: 1-(Furan-3-yl)-4-hydroxy-4,8-dimethylnonane-1,6-dione is unique due to its specific combination of functional groups and substituents. This structural complexity imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
69926-93-8 |
|---|---|
Formule moléculaire |
C15H22O4 |
Poids moléculaire |
266.33 g/mol |
Nom IUPAC |
1-(furan-3-yl)-4-hydroxy-4,8-dimethylnonane-1,6-dione |
InChI |
InChI=1S/C15H22O4/c1-11(2)8-13(16)9-15(3,18)6-4-14(17)12-5-7-19-10-12/h5,7,10-11,18H,4,6,8-9H2,1-3H3 |
Clé InChI |
SUMMQMXACBFGLA-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CC(=O)CC(C)(CCC(=O)C1=COC=C1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(1S,8S)-9-oxabicyclo[6.1.0]nonane](/img/structure/B14623845.png)
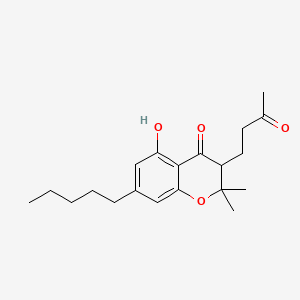
![3-[2-(1,3-Diethoxy-1,3-dioxopropan-2-ylidene)hydrazinyl]benzoic acid](/img/structure/B14623861.png)
![{[(2-Chloroethyl)sulfanyl]methyl}cyclopropane](/img/structure/B14623868.png)
![2-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrazole-3-carboxamide](/img/structure/B14623870.png)
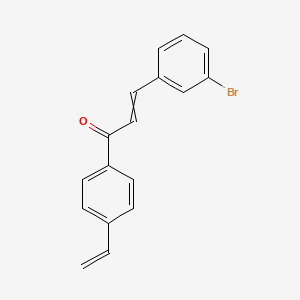
![4-[(4-hydroxyphenyl)-(3-methyl-5-oxo-1-phenyl-4H-pyrazol-4-yl)methyl]-5-methyl-2-phenyl-4H-pyrazol-3-one](/img/structure/B14623884.png)
![N-[2-(2,6-Dichloroanilino)pyridine-3-sulfonyl]propanamide](/img/structure/B14623885.png)
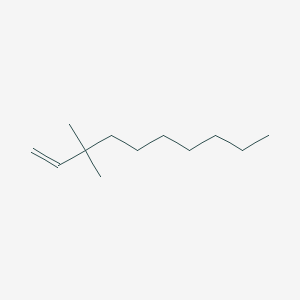


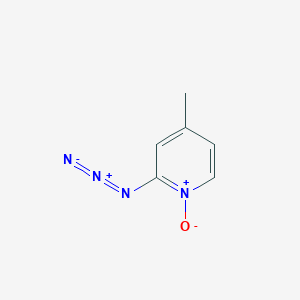
![5,5-Dimethyl-7-(2H-tetrazol-5-yl)-5H-[1]benzopyrano[2,3-b]pyridine](/img/structure/B14623907.png)
![1-Nitro-4-[(octan-2-yl)oxy]benzene](/img/structure/B14623908.png)
